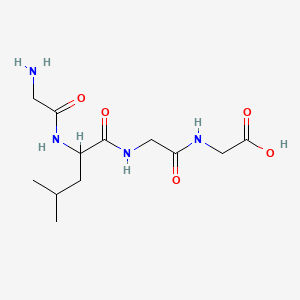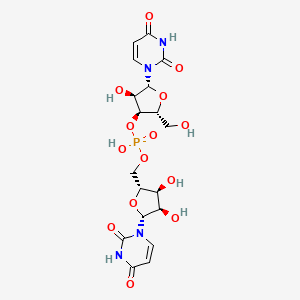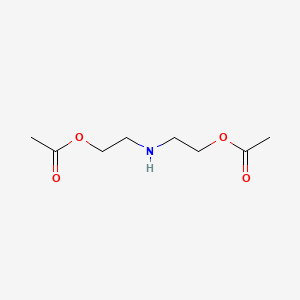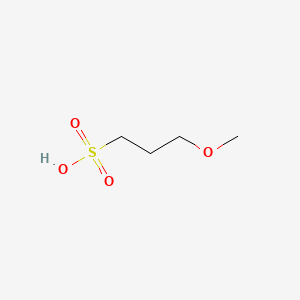
Oxpheneridine
Overview
Description
Oxpheneridine is a 4-phenyl piperidine derivative that is related to the opioid analgesic drug pethidine (meperidine) . It is not currently used in medicine . Presumably, it has similar effects to other opioid derivatives, such as analgesia, sedation, nausea, and respiratory depression .
Synthesis Analysis
This compound synthesis involves a multi-step reaction with 2 steps . The first step involves palladium/charcoal and ethanol in a hydrogenation process .Molecular Structure Analysis
The molecular formula of this compound is C22H27NO3 . Its molar mass is 353.462 g·mol −1 . The structure can be represented by the SMILES notation: O=C(OCC)C3(c1ccccc1)CCN(CC(O)c2ccccc2)CC3 .Scientific Research Applications
Oxidative Phospholipids and Health
Oxidized phospholipids (OxPLs) are emerging as significant biomarkers and bioactive molecules in various health and disease contexts. Research indicates that OxPLs have a role in atherosclerosis, inflammation, and cardiovascular diseases.
OxPLs in Metabolomics and Disease Understanding : Oxidized glycerophosphocholines (oxPCs), closely related to OxPLs, are important in understanding health and disease. Their annotation in non-targeted metabolomics is pivotal for linking oxPCs to new biological functions, particularly in cardiovascular and metabolic disorders (Gil de la Fuente et al., 2018).
Influence on Cardiovascular Health : OxPLs on apolipoprotein B-100, a constituent of low-density lipoproteins (LDL), have been found to predict cardiovascular disease events. This suggests their significant role in cardiovascular health and disease progression (Yeang et al., 2016).
Role in Atherosclerosis : OxPLs are recognized as important factors in atherosclerosis. They accumulate in human lesions and regulate numerous genes in endothelial cells, influencing the atherogenic process (Berliner & Watson, 2005).
Inflammatory Responses and Pain Management
OxPLs also play a crucial role in inflammation and pain management, highlighting their potential as therapeutic targets.
- OxPLs in Inflammatory Pain : Oxidized phospholipids have been characterized as targets in acute and chronic inflammatory pain. They are involved in calcium influx, hyperalgesia, and pro-nociceptive peptide release, suggesting their role in pain management (Oehler et al., 2017).
Biomedical Applications in Organophosphorus Poisoning
Oxpheneridine's relevance extends to addressing poisoning from organophosphorus compounds, indicating its potential in emergency medicine and toxicology.
- Cholinesterase Reactivators : Research on reactivators of acetylcholinesterase, which is inhibited by organophosphorus nerve agents, highlights the potential application of compounds like this compound in treating such poisonings (Mercey et al., 2012).
Mechanism of Action
Safety and Hazards
Oxpheneridine is not specifically listed as an illegal drug . In the UNODC narcotics report of 1958, they state that it was not possible to administer this compound in high doses as it is poorly soluble and highly irritating, and at the low doses administered it did not produce addiction in animals .
properties
IUPAC Name |
ethyl 1-(2-hydroxy-2-phenylethyl)-4-phenylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-2-26-21(25)22(19-11-7-4-8-12-19)13-15-23(16-14-22)17-20(24)18-9-5-3-6-10-18/h3-12,20,24H,2,13-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDXZFAMJLGFGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC(C2=CC=CC=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862163 | |
| Record name | Oxpheneridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
546-32-7 | |
| Record name | Ethyl 1-(2-hydroxy-2-phenylethyl)-4-phenyl-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxpheneridine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxpheneridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXPHENERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OO7RKH9WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















